molecular formula C26H33ClN4O6S2 B6526740 N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(morpholine-4-sulfonyl)benzamide hydrochloride CAS No. 1135204-98-6

N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(morpholine-4-sulfonyl)benzamide hydrochloride

Cat. No. B6526740
CAS RN: 1135204-98-6
M. Wt: 597.1 g/mol
InChI Key: ZDMUQERGRUFLPN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzamide group, a diethylaminoethyl group, a morpholine group, and a complex cyclic structure. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. For instance, the benzamide group might undergo hydrolysis, the diethylaminoethyl group might participate in acid-base reactions, and the morpholine group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and stability can be determined through various experimental methods .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if it’s a drug, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for a compound could involve studying its potential applications, optimizing its synthesis process, or investigating its mechanism of action .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6S2.ClH/c1-3-28(4-2)9-10-30(26-27-21-17-22-23(18-24(21)37-26)36-16-15-35-22)25(31)19-5-7-20(8-6-19)38(32,33)29-11-13-34-14-12-29;/h5-8,17-18H,3-4,9-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMUQERGRUFLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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